2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-
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Overview
Description
2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and piperidine. The synthesis may involve:
Nucleophilic substitution reactions: to introduce the piperidinyl group.
Oxidation reactions: to form the sulfooxy group.
Cyclization reactions: to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: to speed up the reactions.
Controlled temperature and pressure: conditions.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be further oxidized under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a ligand in binding studies.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine derivatives: Compounds with similar pyrimidine structures but different functional groups.
Piperidine derivatives: Compounds with the piperidine ring but different substituents.
Sulfooxy compounds: Compounds with the sulfooxy group but different core structures.
Uniqueness
What sets 2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- apart is the combination of its functional groups, which can confer unique chemical reactivity and biological activity
Properties
CAS No. |
83701-22-8 |
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Molecular Formula |
C9H15N5O4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,11H,1-5,10H2,(H,15,16,17) |
InChI Key |
DHVJQUFZGZOFFY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O |
Synonyms |
6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Sulfate; 1,6-Dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-2-pyrimidinamine; |
Origin of Product |
United States |
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